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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethen-1-ol
CAS No.: 215457-55-9
Cat. No.: B13959226
Get Quote
. J

CAS: 23308-82-9 Synonyms: 3-Methoxy-a-methylbenzyl alcohol; Rivastigmine EP Impurity G;
1-(3-Methoxyphenyl)ethan-1-ol.[1][2]

Executive Summary

1-(3-Methoxyphenyl)ethanol is a critical chiral building block and a known process impurity in
the synthesis of acetylcholinesterase inhibitors, specifically Rivastigmine.[3] Its significance in
drug development is dual-faceted:

e As a Chiral Scaffold: It serves as a precursor for enantiopure ethyl-substituted phenols and
vinyl anisoles used in the synthesis of opioids and CNS-active agents.

e As a Critical Quality Attribute (CQA): Identified as Impurity G in the Rivastigmine European
Pharmacopoeia (EP) monograph, its quantification and control are mandatory for regulatory
compliance.

This guide details the physicochemical profile, asymmetric synthesis protocols, and its strategic
role in the Rivastigmine impurity profile.
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Physicochemical Profile

Property Specification / Value
Molecular Formula CoH1202
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 234-248 °C (at 760 mmHg)
Density 1.078 g/cm3 (20 °C)
N Soluble in methanol, ethyl acetate, DCM,;
Solubility ) ]
Sparingly soluble in water
o Contains one stereocenter (C1); exists as (R)
Chirality )
and (S) enantiomers
pKa ~14.5 (Predicted)
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.
Hazards

[2][415] Irrit.)

Synthetic Methodologies

For pharmaceutical applications, controlling the stereochemistry is paramount. Two methods

are presented: a Racemic Baseline (for impurity standard generation) and an Asymmetric

Transfer Hydrogenation (ATH) (for chiral building block synthesis).

Method A: Asymmetric Transfer Hydrogenation (High

Enantioselectivity)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)ethanol with >95% ee. Mechanism: Noyori

Asymmetric Transfer Hydrogenation using a Ruthenium(ll) catalyst.

Reagents & Materials:

o Substrate: 3-Methoxyacetophenone (1.0 eq)

e Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
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e Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
e Solvent: Dichloromethane (DCM) or Methanol

o Workup: Saturated NaHCOs, Ethyl Acetate

Protocol:

« Inertion: Purge a reaction vessel with nitrogen.

o Charge: Add 3-Methoxyacetophenone (10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05
mmol) to the vessel.

¢ Solvation: Dissolve in degassed DCM (20 mL).

e |nitiation: Slowly add the Formic acid/TEA mixture (3.0 eq of formate) via syringe pump to
control exotherm.

e Reaction: Stir at 25-30°C for 12—16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

e Quench: Upon completion, wash the organic layer with saturated NaHCOs (2 x 10 mL) to
neutralize excess acid.

« |solation: Dry organic phase over Na=SOa, filter, and concentrate under reduced pressure.

 Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the
pure (S)-enantiomer.

Expert Insight: The choice of the (S,S)-TsDPEN ligand typically induces the formation of the (S)-
alcohol for acetophenones. To access the (R)-enantiomer, switch to the (R,R)-TSDPEN ligand.
This "switchable" stereochemistry makes ATH superior to enzymatic reduction for early-phase

screening.
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Method B: Standard Reduction (Racemic Standard)

Objective: Synthesis of racemic material for use as an HPLC reference standard.

Protocol:

¢ Dissolve 3-Methoxyacetophenone (10 mmol) in Methanol (30 mL).

Cool to 0°C.

Add Sodium Borohydride (NaBHa4, 0.5 eq, 5 mmol) portion-wise over 10 minutes.

Stir at 0°C for 1 hour, then warm to room temperature.

Quench with 1IN HCI (carefully) to destroy excess hydride.

Extract with Ethyl Acetate, dry, and concentrate.

Process Analytics: Enantiomeric Excess
Determination

To validate the synthesis, chiral HPLC is required.

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 um).

» Mobile Phase: Hexane : Isopropanol (90 : 10).

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 220 nm or 254 nm.

o Expected Retention:

o (R)-Enantiomer: ~8-10 min (typical for OD-H, confirm with standards).

o (S)-Enantiomer: ~12-15 min.
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Strategic Application: Rivastigmine Drug
Development

In the context of Rivastigmine (Exelon), 1-(3-Methoxyphenyl)ethanol is primarily monitored as
Impurity G.[1][6] However, it also represents a divergent synthetic pathway.

The Impurity G Pathway

During the reductive amination of 3-Methoxyacetophenone to form the Rivastigmine precursor,
direct reduction of the ketone (without amine incorporation) leads to the formation of this
alcohol.

Visualization: Impurity Formation vs. Drug Synthesis

The following diagram illustrates the bifurcation between the desired API pathway and the
formation of Impurity G.

Direct Reduction
(Side Reaction

1-(3-Methoxyphenyl)ethanol
(Impurity G)

3-Methoxyacetophenone
(Starting Material)

+ Dimethylamine

Reductive Amination
H2/Catalyst 3-(1-(Dimethylamino)ethyl)phenol Carbamoylation Rivastigmine

Imine Intermediate (Precursor) (API)

Click to download full resolution via product page

Caption: Bifurcation of the Rivastigmine synthetic pathway showing the origin of Impurity G via
direct ketone reduction.

Strategic Control Strategy

To minimize the formation of CAS 23308-82-9 during drug manufacturing:

¢ Imine Formation: Ensure complete conversion of the ketone to the imine before adding the
reducing agent.

e Water Scavenging: Use dehydrating agents (e.g., Ti(OiPr)a or molecular sieves) during imine
formation to prevent hydrolysis back to the ketone, which would then be reduced to the
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alcohol.
Safety & Handling
o PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
 Inhalation: Use in a well-ventilated fume hood. The compound is a respiratory irritant.[2]

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation back to the acetophenone.

References

e European Pharmacopoeia (Ph. Eur.).Rivastigmine Tartrate Monograph: Impurity G.
European Directorate for the Quality of Medicines (EDQM).

e Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral
Ruthenium Complexes.[7] Accounts of Chemical Research.

e PubChem.Compound Summary: 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9).[2][3][8][9]
National Library of Medicine. [2]

o ChemicalBook.1-(3-Methoxyphenyl)ethanol Properties and Suppliers.

o GuideChem.Rivastigmine Intermediates and Impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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